![molecular formula C15H17ClN2OS B1666451 Azoramide CAS No. 932986-18-0](/img/structure/B1666451.png)
Azoramide
Overview
Description
Azoramide is an orally active small molecule modulator of the unfolded protein response (UPR) . It improves endoplasmic reticulum (ER) protein folding and enhances ER chaperone capacity, which together protect cells from ER stress .
Molecular Structure Analysis
The molecular structure of Azoramide has been analyzed in various studies . It has a molecular weight of 308.83 g/mol .Scientific Research Applications
Neuroprotection in Parkinson’s Disease
Azoramide has shown promise in protecting dopaminergic neurons from oxidative damage induced by endoplasmic reticulum (ER) stress, which is implicated in Parkinson’s disease (PD). A study demonstrated that Azoramide could protect induced pluripotent stem cell-derived midbrain dopaminergic neurons with a specific mutation (PLA2G6 D331Y) by restoring ER function and cAMP-response element-binding protein (CREB) signaling .
Cardioprotection in Insulin Resistance
In the context of cardiovascular health, Azoramide has been found to improve mitochondrial dysfunction in insulin-resistant cardiomyocytes. It preserves ATP production, reduces reactive oxygen species (ROS) production, and maintains mitochondrial membrane potential. These effects contribute to the protection of the heart in conditions associated with systemic insulin resistance .
Metabolic Syndrome and Type 2 Diabetes Mellitus (T2DM)
Azoramide is identified as a compound that can improve ER-folding capacity and treat T2DM. It has been shown to enhance insulin sensitivity in obese mice, suggesting a potential role in managing metabolic syndrome and T2DM by affecting glucose homeostasis .
Cellular Calcium Signaling and Homeostasis
The compound plays a critical role in maintaining cellular calcium signaling and homeostasis. Perturbations in these processes are associated with various pathologies, including diabetes, neurodegenerative diseases, cancer, and inflammation. Azoramide’s ability to modulate these pathways makes it a valuable research tool in these areas .
ER Stress and Chronic Diseases
Chronic ER stress is a condition linked to a wide range of diseases. Azoramide, by modulating the unfolded protein response (UPR), can serve as a therapeutic agent in research aimed at understanding and treating conditions caused by chronic ER stress .
Oxidative Stress and Apoptosis
Azoramide has been observed to protect against oxidative stress and apoptosis in neuronal cells. This property is particularly relevant in the study of neurodegenerative diseases where oxidative stress leads to the progressive loss of neuron function and viability .
Mechanism of Action
Azoramide is a small-molecule modulator of the unfolded protein response (UPR) with potential therapeutic applications in various diseases .
Target of Action
Azoramide primarily targets the endoplasmic reticulum (ER), a critical organelle involved in protein, lipid, and glucose metabolism as well as cellular calcium signaling and homeostasis . It improves ER protein folding and activates ER chaperone capacity to protect cells against ER stress .
Mode of Action
Azoramide interacts with its targets by improving ER protein-folding ability and activating ER chaperone capacity . This interaction protects cells against ER stress, a condition where the ER cannot keep up with the amount of proteins it needs to fold .
Biochemical Pathways
Azoramide affects several biochemical pathways. It inhibits ER stress by promoting BiP expression and suppressing the PERK-eIF2α-CHOP pathway . It also significantly decreases ER stress-associated radical oxidative species production, attenuates p38 MAPK and JNK signaling, and inhibits autophagy . Furthermore, it restores calcium homeostasis, which is crucial for various cellular functions .
Pharmacokinetics
It is known that these properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
Azoramide has shown protective effects in various cellular models. For instance, it has been found to protect patient-induced pluripotent stem cells-derived midbrain dopaminergic neurons against a series of Parkinson’s disease-related cascade events such as ER stress, abnormal calcium homeostasis, mitochondrial dysfunction, increase of reactive oxygen species, and apoptosis . It also ameliorates cadmium-induced cytotoxicity by inhibiting ER stress and suppressing oxidative stress .
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-2-3-14(19)17-9-8-13-10-20-15(18-13)11-4-6-12(16)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBFWKKCWTXCQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428694 | |
Record name | N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-Chlorophenyl)thiazol-4-YL)ethyl)butyramide | |
CAS RN |
932986-18-0 | |
Record name | N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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